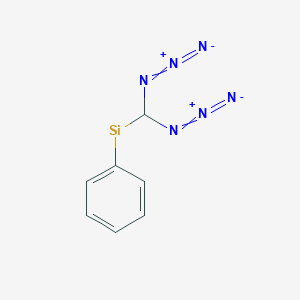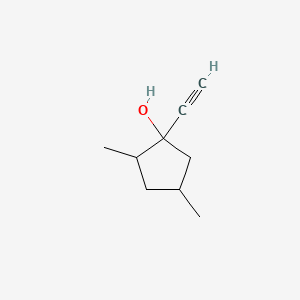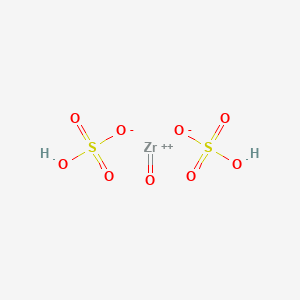
Diazidomethylphenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diazidomethylphenylsilane is an organosilicon compound with the molecular formula C7H8N6Si. It is characterized by the presence of two azido groups attached to a silicon atom, which is also bonded to a phenyl group and a methyl group.
准备方法
Synthetic Routes and Reaction Conditions: Diazidomethylphenylsilane can be synthesized through several methods. One common approach involves the reaction of chloromethylphenylsilane with sodium azide in an organic solvent such as tetrahydrofuran (THF). The reaction typically proceeds at room temperature and yields this compound as a product. The general reaction scheme is as follows:
[ \text{ClCH}_2\text{PhSiCl}_3 + 2 \text{NaN}_3 \rightarrow \text{(N}_3\text{CH}_2\text{PhSi(N}_3)_2 ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: Diazidomethylphenylsilane undergoes various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro groups under specific conditions.
Reduction: Reduction of the azido groups can lead to the formation of amines.
Substitution: The azido groups can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles like sodium halides or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
Diazidomethylphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of advanced materials, including polymers and coatings .
作用机制
The mechanism of action of diazidomethylphenylsilane involves the reactivity of its azido groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reaction and application. For example, in drug delivery systems, the azido groups can be used to attach the compound to specific biomolecules, facilitating targeted delivery .
相似化合物的比较
Chloromethylphenylsilane: Similar structure but with chlorine instead of azido groups.
Trimethylsilyl azide: Contains azido groups but with different silicon substituents.
Phenylsilane: Lacks azido groups but has a similar phenyl-silicon structure.
Uniqueness: Diazidomethylphenylsilane is unique due to the presence of two azido groups, which confer distinct reactivity and potential for diverse applications. The combination of azido and phenyl groups attached to silicon makes it a versatile compound for various chemical transformations and industrial uses .
属性
CAS 编号 |
30540-34-2 |
|---|---|
分子式 |
C7H6N6Si |
分子量 |
202.25 g/mol |
InChI |
InChI=1S/C7H6N6Si/c8-12-10-7(11-13-9)14-6-4-2-1-3-5-6/h1-5,7H |
InChI 键 |
OEFVZUSGFRWBOP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Si]C(N=[N+]=[N-])N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![dimethyl (2S)-2-[[4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioate](/img/structure/B13831230.png)



![ethyl 2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate](/img/structure/B13831262.png)

